molecular formula C22H21FN6O B12197551 4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12197551
M. Wt: 404.4 g/mol
InChI Key: OGVXGXBLJGLUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Functionalization with fluorophenyl and methoxyphenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality production at a large scale .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choices .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in cancer and other diseases.

    Medicine: The compound has shown promise as a therapeutic agent for various conditions, including cancer, neurodegenerative diseases, and inflammatory disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved can vary depending on the specific target, but common pathways include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

  • 4-[4-(4-bromophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
  • 4-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
  • 4-[4-(4-methylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and selectivity for certain molecular targets. The presence of the fluorophenyl group, in particular, can enhance the compound’s binding affinity and specificity for certain enzymes or receptors .

Properties

Molecular Formula

C22H21FN6O

Molecular Weight

404.4 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C22H21FN6O/c1-30-19-8-6-18(7-9-19)29-22-20(14-26-29)21(24-15-25-22)28-12-10-27(11-13-28)17-4-2-16(23)3-5-17/h2-9,14-15H,10-13H2,1H3

InChI Key

OGVXGXBLJGLUHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.